REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[C:9]([F:11])[C:8]([F:12])=[CH:7][C:3]=1[C:4](O)=[O:5].S(Cl)([Cl:15])=O>>[Br:1][C:2]1[CH:10]=[C:9]([F:11])[C:8]([F:12])=[CH:7][C:3]=1[C:4]([Cl:15])=[O:5]
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Name
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|
Quantity
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39.5 g
|
Type
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reactant
|
Smiles
|
BrC1=C(C(=O)O)C=C(C(=C1)F)F
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Name
|
|
Quantity
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70 mL
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Type
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reactant
|
Smiles
|
S(=O)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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refluxed for one hour
|
Duration
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1 h
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Type
|
CUSTOM
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Details
|
After completion of the reaction
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Type
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DISTILLATION
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Details
|
the excess thionyl chloride is distilled off under reduced pressure
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Type
|
DISTILLATION
|
Details
|
The oily residue is distilled under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
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Smiles
|
BrC1=C(C(=O)Cl)C=C(C(=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |